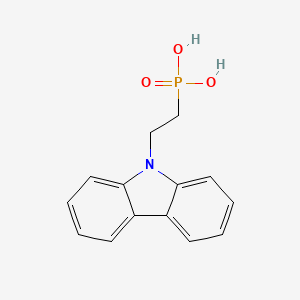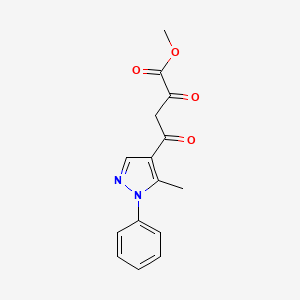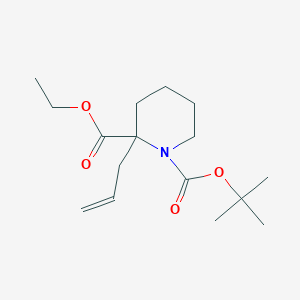![molecular formula C24H27FN2O4 B2718116 Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705091-65-1](/img/structure/B2718116.png)
Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved a Pd-catalyzed C-N cross-coupling .Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone 457 involves the blockade of dopamine D2 and D3 receptors in the brain. This leads to a decrease in the activity of the mesolimbic dopamine system, which is involved in the pathophysiology of schizophrenia. This compound 457 also has anxiolytic and antidepressant effects, which are thought to be mediated through its interaction with serotonin receptors in the brain.
Biochemical and Physiological Effects:
This compound 457 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to decrease the activity of the mesolimbic dopamine system, which is involved in the pathophysiology of schizophrenia. This compound 457 also has anxiolytic and antidepressant effects, which are thought to be mediated through its interaction with serotonin receptors in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone 457 is its high affinity for dopamine D2 and D3 receptors, which makes it a promising candidate for the treatment of schizophrenia and other neurological disorders. However, one of the limitations of this compound 457 is its poor solubility in water, which can make it difficult to administer in clinical settings.
Future Directions
There are several future directions for the study of Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone 457. One area of research is the development of more soluble forms of the compound, which would make it easier to administer in clinical settings. Another area of research is the investigation of the long-term effects of this compound 457 on the brain, particularly with regard to its potential for neurotoxicity. Finally, there is a need for further clinical trials to investigate the efficacy and safety of this compound 457 in the treatment of schizophrenia and other neurological disorders.
Conclusion:
In conclusion, this compound 457 is a promising compound for the treatment of various neurological disorders such as schizophrenia, bipolar disorder, and depression. Its high affinity for dopamine D2 and D3 receptors, as well as its anxiolytic and antidepressant effects, make it a promising candidate for further study. However, its poor solubility in water and potential for neurotoxicity are areas of concern that need to be addressed in future research.
Synthesis Methods
The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone 457 involves the reaction of 2-fluorophenol with 1,4'-bipiperidine-4-carboxaldehyde in the presence of sodium hydride to form 4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone. This intermediate is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid chloride in the presence of triethylamine to form this compound 457.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone 457 has been extensively studied for its potential use in the treatment of various neurological disorders such as schizophrenia, bipolar disorder, and depression. Studies have shown that this compound 457 has a high affinity for dopamine D2 and D3 receptors, which are implicated in the pathophysiology of these disorders. This compound 457 has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4/c25-20-3-1-2-4-21(20)31-19-9-13-26(14-10-19)18-7-11-27(12-8-18)24(28)17-5-6-22-23(15-17)30-16-29-22/h1-6,15,18-19H,7-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFYVCYOHXVMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxamido)propanoate](/img/structure/B2718034.png)

![2-({4-aminothieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2718037.png)
![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide](/img/structure/B2718038.png)

![Ethyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2718040.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2718042.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2718044.png)


![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B2718052.png)
![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2718056.png)
